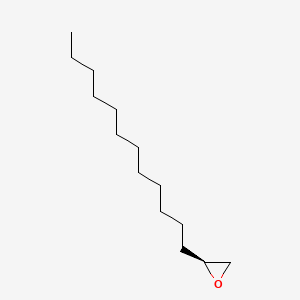

(S)-Dodecyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

130404-10-3 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

(2S)-2-dodecyloxirane |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m0/s1 |

InChI Key |

IOHJQSFEAYDZGF-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]1CO1 |

Canonical SMILES |

CCCCCCCCCCCCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Dodecyloxirane

CAS Number: 130404-10-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Dodecyloxirane, a chiral epoxide, is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of enantiomerically pure molecules for the pharmaceutical and agrochemical industries. Its structure features a three-membered oxirane ring with a dodecyl (C12) alkyl chain, conferring both reactivity and lipophilicity. The specific (S)-stereochemistry at the chiral center makes it a crucial building block for accessing a wide range of complex target molecules with defined stereochemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of biologically active compounds.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O | --INVALID-LINK-- |

| Molecular Weight | 212.37 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | TCI America |

| Density | 0.845 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 95-96 °C at 0.4 mmHg (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.4408 (lit.) | Sigma-Aldrich |

| Solubility | Insoluble in water. Soluble in common organic solvents. | --INVALID-LINK-- |

Synthesis of this compound

The enantioselective synthesis of this compound is most effectively achieved through the asymmetric epoxidation of the corresponding terminal alkene, 1-tetradecene. The Jacobsen-Katsuki epoxidation is a powerful and widely used method for this transformation, employing a chiral manganese-salen complex as the catalyst.[1][2][3]

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene

This protocol is a representative procedure based on established methods for the Jacobsen-Katsuki epoxidation.

Materials:

-

1-Tetradecene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

4-Phenylpyridine N-oxide (4-PPNO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-tetradecene in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide.

-

(R,R)-Jacobsen's catalyst is then added to the mixture.

-

A buffered aqueous solution of sodium hypochlorite is added dropwise to the vigorously stirred mixture over a period of several hours, maintaining the temperature at 0 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is diluted with water and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Expected Yield and Enantiomeric Excess:

Yields for this type of reaction are typically good to excellent, and high enantiomeric excess (ee > 90%) can be achieved.[2]

References

(S)-Dodecyloxirane (C14H28O): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(S)-Dodecyloxirane , with the molecular formula C14H28O, is a chiral epoxide that serves as a versatile and valuable building block in modern organic synthesis. Its unique chemical properties, particularly the strained three-membered oxirane ring and the presence of a long lipophilic dodecyl chain, make it an attractive intermediate for the synthesis of complex molecular architectures, including bioactive lipids and components of drug delivery systems. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C14H28O | [1][2] |

| Molecular Weight | 212.37 g/mol | [1][2] |

| CAS Number | 116619-64-8 ((S)-isomer) | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.845 g/mL at 25 °C | [3] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [3] |

| Refractive Index | n20/D 1.4408 | |

| Solubility | Insoluble in water | [3] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Two primary strategies are employed for its preparation: asymmetric epoxidation of the corresponding alkene and hydrolytic kinetic resolution of the racemic epoxide.

Asymmetric Epoxidation of 1-Tetradecene

One of the most effective methods for the direct synthesis of this compound is the asymmetric epoxidation of 1-tetradecene. This approach utilizes a chiral catalyst to control the stereochemical outcome of the epoxidation reaction. A variety of catalytic systems have been developed for this purpose, with Jacobsen's manganese-salen catalyst being a prominent example.

Experimental Protocol: Asymmetric Epoxidation of 1-Tetradecene

Materials:

-

1-Tetradecene

-

(R,R)-Jacobsen's catalyst

-

m-Chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) with a phase-transfer catalyst

-

Dichloromethane (CH2Cl2) as solvent

-

Buffer solution (e.g., phosphate buffer)

Procedure:

-

In a round-bottom flask, dissolve 1-tetradecene and a catalytic amount of (R,R)-Jacobsen's catalyst in dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the oxidant (e.g., a solution of m-CPBA in dichloromethane or an aqueous solution of NaOCl with a phase-transfer catalyst) to the stirred reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess oxidant.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.[1][4]

Hydrolytic Kinetic Resolution (HKR) of (±)-1,2-Epoxytetradecane

Hydrolytic kinetic resolution is a highly efficient method for obtaining enantiomerically pure epoxides from a racemic mixture. This method employs a chiral catalyst, typically a chiral (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxytetradecane

Materials:

-

(±)-1,2-Epoxytetradecane (racemic dodecyloxirane)

-

Chiral (S,S)-(salen)Co(III)OAc catalyst

-

Water

-

Tetrahydrofuran (THF) (optional, as solvent)

Procedure:

-

To a stirred solution of racemic 1,2-epoxytetradecane in a suitable solvent (or neat), add a catalytic amount of the chiral (S,S)-(salen)Co(III)OAc catalyst (typically 0.2-2 mol%).

-

Add a substoichiometric amount of water (approximately 0.5 equivalents relative to the racemic epoxide).

-

Stir the reaction mixture at room temperature and monitor the progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

-

The reaction is stopped when the desired enantiomeric excess of the unreacted this compound is achieved (typically >99% ee).

-

Separate the unreacted this compound from the diol product and the catalyst by column chromatography or distillation under reduced pressure.

Applications in Drug Development

This compound serves as a critical chiral intermediate in the synthesis of various molecules with potential therapeutic applications. Its long alkyl chain imparts lipophilicity, which can be advantageous for drug delivery and interaction with biological membranes.

Precursor for Bioactive Lipids

The epoxide ring of this compound is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of various functional groups with precise stereocontrol. This makes it an ideal precursor for the synthesis of complex bioactive lipids.[5] These lipids can play roles in cellular signaling and may have therapeutic potential in their own right or as part of more complex drug molecules.

Role in Drug Delivery Systems

A significant application of 1,2-epoxytetradecane is in the preparation of polymeric prodrugs for cancer treatment.[3] The epoxide can be incorporated into a polymer backbone, and subsequent ring-opening can be used to attach a drug molecule. The long dodecyl chain can influence the self-assembly properties of the polymer, potentially leading to the formation of nanoparticles or micelles that can encapsulate and deliver the drug to tumor tissues.

Furthermore, long-chain epoxides like dodecyloxirane are used in the synthesis of specialized lipids for the formulation of lipid nanoparticles (LNPs).[2][6] LNPs are a leading technology for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA vaccines. The lipids derived from this compound can contribute to the stability, encapsulation efficiency, and biocompatibility of these advanced drug delivery systems.

Logical Workflow for the Application of this compound

The following diagram illustrates the central role of this compound as a chiral building block in the synthesis of more complex molecules for potential use in drug development.

Caption: Synthetic routes to this compound and its subsequent application as a chiral precursor.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound itself as a modulator of specific signaling pathways. Its primary role in a biological context is as a synthetic intermediate for creating larger, more complex molecules. The biological activity of these resulting molecules, such as bioactive lipids or the payloads of drug delivery systems, would then be responsible for any interactions with cellular signaling cascades. For instance, synthetic lipids derived from this compound could potentially influence pathways involved in lipid signaling, membrane function, or inflammation, but this would be a property of the final product, not the epoxide precursor itself.

The diagram below illustrates a generalized workflow for how a chiral building block like this compound contributes to the synthesis of a bioactive molecule that can, in turn, modulate a cellular signaling pathway.

Caption: From chiral building block to modulation of cellular signaling.

Conclusion

This compound is a valuable chiral synthon for the development of new therapeutics and drug delivery systems. Its enantioselective synthesis is well-established, and its reactivity allows for the creation of a diverse range of complex molecules. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic utility of this compound opens up avenues for the design and creation of novel, highly functionalized molecules with tailored biological activities and delivery profiles. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Epoxytetradecane, 3234-28-4 | BroadPharm [broadpharm.com]

- 3. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Lipids: chemical tools for their synthesis, modification, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Enantioselective Synthesis of (S)-Dodecyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Dodecyloxirane, also known as (S)-1,2-epoxydodecane, is a chiral epoxide of significant interest in the synthesis of biologically active molecules and advanced materials. Its enantiomerically pure form serves as a versatile building block for the introduction of a specific stereocenter, which is often crucial for the desired therapeutic effect or material property. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on established and efficient strategies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst.[1] This method is particularly effective for the epoxidation of cis-disubstituted and terminal alkenes.

Mechanism:

The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a chiral environment around the manganese center, directing the oxygen atom transfer to one face of the alkene, thus leading to an enantiomerically enriched epoxide.[1]

Experimental Protocol:

A representative protocol for the Jacobsen-Katsuki epoxidation of 1-dodecene is as follows:

-

To a stirred solution of 1-dodecene (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) is added the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).

-

The mixture is cooled to 0 °C, and an oxidant, typically a buffered aqueous solution of sodium hypochlorite (NaOCl, 1.5 mmol), is added dropwise over a period of 1-2 hours.

-

The reaction is stirred at 0 °C until the starting material is consumed, as monitored by TLC or GC analysis.

-

Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 4 | NaOCl | 0 | 4 | 85 | 92 |

| 2 | m-CPBA | -20 | 6 | 78 | 88 |

Table 1: Representative quantitative data for the Jacobsen-Katsuki epoxidation of 1-dodecene. Data is synthesized from typical results for terminal alkenes.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[2] To synthesize this compound using this method, the corresponding allylic alcohol, (Z)-dodec-2-en-1-ol, would be the required starting material. The chirality of the epoxide is determined by the chirality of the diethyl tartrate (DET) ligand used. For the synthesis of (S)-epoxides, (+)-DET is typically employed.

Mechanism:

The Sharpless epoxidation involves a titanium-tartrate catalyst that coordinates with both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP).[1] This coordination creates a rigid transition state that directs the delivery of the oxygen atom to a specific face of the double bond.[3]

Experimental Protocol:

A general procedure for the Sharpless asymmetric epoxidation is as follows:

-

A flame-dried flask is charged with powdered 4 Å molecular sieves and dichloromethane under an inert atmosphere.

-

The flask is cooled to -20 °C, and titanium(IV) isopropoxide and (+)-diethyl tartrate are added sequentially.

-

After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene is added.

-

A solution of the allylic alcohol, (Z)-dodec-2-en-1-ol, in dichloromethane is then added dropwise.

-

The reaction is maintained at -20 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are treated with a 10% aqueous solution of NaOH, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting epoxy alcohol can be further converted to this compound through a two-step sequence of tosylation and subsequent reduction.

Quantitative Data:

| Substrate | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| (Z)-Dodec-2-en-1-ol | (+)-DET | -20 | 24 | ~80 | >95 |

| (E)-Dodec-2-en-1-ol | (+)-DET | -20 | 12 | ~85 | >98 |

Table 2: Expected quantitative data for the Sharpless asymmetric epoxidation of dodecen-1-ol isomers based on typical results for similar substrates.

Enzymatic Epoxidation

Enzymatic epoxidation offers a green and highly selective alternative for the synthesis of chiral epoxides. Unspecific peroxygenases (UPOs) have been shown to effectively catalyze the epoxidation of long-chain terminal alkenes like 1-dodecene, using hydrogen peroxide as the oxidant.[4][5]

Mechanism:

The catalytic cycle of UPOs involves the activation of hydrogen peroxide at the heme active site to form a high-valent iron-oxo species (Compound I), which is a powerful oxidant capable of transferring an oxygen atom to the alkene substrate.[6]

Experimental Protocol:

The following protocol is based on the epoxidation of long-chain terminal alkenes by fungal peroxygenases:[4]

-

The reaction is performed in a phosphate buffer (50 mM, pH 5.5-7.0) containing a cosolvent such as acetone (e.g., 60% v/v) to solubilize the substrate.

-

1-Dodecene (1 mM) and the unspecific peroxygenase (UPO) enzyme (e.g., from Marasmius rotula, MroUPO) are added to the buffered solution.

-

The reaction is initiated by the continuous addition of hydrogen peroxide (H₂O₂, 1-3 mM) using a syringe pump over a period of 2-24 hours at a controlled temperature (e.g., 30 °C).

-

The reaction progress is monitored by GC-MS analysis of aliquots extracted with an organic solvent (e.g., ethyl acetate).

-

After the reaction, the mixture is extracted with ethyl acetate, and the combined organic extracts are dried and concentrated to yield the crude epoxide.

-

Purification can be achieved by silica gel chromatography.

Quantitative Data:

| Enzyme | Substrate | Conversion (%) | Epoxide Selectivity (%) | Enantiomeric Excess (ee%) |

| MroUPO | 1-Dodecene | 85 | >95 | High (typically S) |

| rCciUPO | 1-Dodecene | 95 | ~80 | Moderate |

| AaeUPO | 1-Dodecene | 70 | ~90 | High (typically S) |

Table 3: Representative data for the enzymatic epoxidation of 1-dodecene by various unspecific peroxygenases (UPOs).[4] Note: Enantiomeric excess can be very high for certain UPOs, often favoring the (S)-enantiomer.

Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution is a powerful method for obtaining enantiomerically pure epoxides from a racemic mixture.[7] This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched. Chiral (salen)Co(III) complexes are highly effective catalysts for this transformation.[7]

Mechanism:

The HKR mechanism involves the cooperative action of two molecules of the chiral (salen)Co(III) catalyst.[8] One cobalt center acts as a Lewis acid to activate the epoxide, while the other delivers a water molecule for the nucleophilic ring-opening. The chiral ligand environment dictates which enantiomer of the epoxide is preferentially hydrolyzed.[8]

Experimental Protocol:

A general protocol for the HKR of a terminal epoxide is as follows:[7]

-

To a solution of racemic 1,2-epoxydodecane (1.0 mmol) is added the chiral (R,R)-(salen)Co(III)OAc catalyst (0.005-0.02 mmol).

-

The mixture is cooled to 0 °C, and water (0.5-0.6 mmol) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral GC analysis.

-

Once the desired ee is reached (typically at ~50% conversion), the reaction is quenched.

-

The mixture is filtered to recover the catalyst, and the filtrate is concentrated.

-

The unreacted this compound is separated from the diol byproduct by column chromatography.

Quantitative Data:

| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) |

| Racemic Propylene Oxide | 0.5 | 12 | 52 | >99 | 98 |

| Racemic Styrene Oxide | 0.2 | 16 | 55 | >99 | 97 |

| Racemic 1,2-Epoxyhexane | 0.8 | 18 | 51 | >99 | 98 |

Table 4: Representative data for the hydrolytic kinetic resolution of various terminal epoxides.[7] Similar results are expected for 1,2-epoxydodecane.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound using the methods described.

Conclusion

This technical guide has outlined four robust methodologies for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for enantiopurity and yield. The Jacobsen-Katsuki and enzymatic epoxidation methods offer direct routes from the corresponding alkene, while the Sharpless epoxidation requires an allylic alcohol precursor. The hydrolytic kinetic resolution provides a highly effective means of obtaining enantiopure material from a racemic mixture. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. Sharpless Epoxidation [organic-chemistry.org]

- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to Enantiopure (S)-Dodecyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure (S)-Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane, is a chiral epoxide of significant interest in synthetic organic chemistry and drug development. Its defined stereochemistry makes it a valuable building block for the synthesis of complex, biologically active molecules where specific enantiomers are crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of this compound, focusing on its commercial availability, synthesis, and potential applications. Due to the limited off-the-shelf availability of the enantiopure (S)-form from major commercial suppliers, this guide places a strong emphasis on its asymmetric synthesis.

Commercial Availability

A comprehensive survey of major chemical suppliers reveals that while racemic 1,2-Epoxytetradecane (CAS No. 3234-28-4) is widely available, the enantiopure this compound (CAS No. 82333-35-9) is not a standard catalog item. Researchers seeking this specific enantiomer will likely need to pursue custom synthesis or specialized suppliers who produce chiral molecules on demand. The table below summarizes the typical specifications for the commercially available racemic mixture.

| Property | Specification | Supplier Examples |

| Chemical Name | 1,2-Epoxytetradecane | TCI America, Sigma-Aldrich, Fisher Scientific |

| CAS Number | 3234-28-4 | - |

| Purity | Typically ≥85% to >95% (GC) | - |

| Form | Liquid | - |

| Boiling Point | 95-96 °C at 0.4 mmHg | - |

| Density | ~0.845 g/mL at 25 °C | - |

Asymmetric Synthesis of this compound

The Jacobsen-Katsuki epoxidation is a powerful and widely recognized method for the enantioselective epoxidation of unfunctionalized alkenes, making it an ideal approach for the synthesis of this compound from 1-tetradecene.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom with high stereocontrol.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene

This protocol is a representative procedure based on established principles of the Jacobsen-Katsuki epoxidation.

Materials:

-

1-Tetradecene

-

(R,R)-Jacobsen's catalyst

-

Sodium hypochlorite (bleach, buffered with phosphate buffer to pH ~11)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (optional, as a co-catalyst)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetradecene and the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane at 0 °C. If used, the 4-phenylpyridine N-oxide co-catalyst is also added at this stage.

-

Addition of Oxidant: To the stirring solution, add the buffered sodium hypochlorite solution dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is typically biphasic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield enantiopure this compound.

-

Characterization: The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC analysis.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to the potential application of this compound in the synthesis of a chiral bioactive molecule.

Caption: Synthesis of this compound and its use in chiral molecule synthesis.

Potential Applications in Drug Development

While specific, publicly documented applications of enantiopure this compound are not abundant, its structure lends itself to the synthesis of various classes of bioactive molecules. Chiral epoxides are key intermediates in the synthesis of beta-blockers, antiviral agents, and other pharmaceuticals. The long dodecyl chain suggests potential applications in the synthesis of lipid-like molecules, enzyme inhibitors targeting hydrophobic pockets, or as a precursor to chiral surfactants for drug delivery systems.

The ring-opening of the epoxide with a suitable nucleophile, such as an amine or an alcohol, can lead to the formation of chiral 1,2-amino alcohols or 1,2-diols, which are common structural motifs in many drug molecules. The stereochemistry of the epoxide directly translates to the stereochemistry of the resulting product, highlighting the importance of starting with an enantiopure material.

Signaling Pathway Interaction Model

The following diagram illustrates a hypothetical signaling pathway where a bioactive molecule, synthesized from this compound, acts as a ligand for a G-protein coupled receptor (GPCR), a common target in drug discovery.

Caption: Model of a bioactive ligand from this compound interacting with a GPCR pathway.

Conclusion

Enantiopure this compound represents a valuable, albeit not readily commercially available, chiral building block for the synthesis of complex organic molecules. Its preparation via asymmetric epoxidation, particularly the Jacobsen-Katsuki method, provides a reliable route to this important intermediate. For researchers in drug discovery and development, the ability to incorporate this specific stereocenter opens up possibilities for creating novel, potent, and selective therapeutic agents. Further research into the applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

References

The Biological Frontier of Long-Chain Chiral Epoxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain chiral epoxides, a fascinating and diverse class of molecules, are emerging as critical players in a multitude of biological processes. From their roles as signaling molecules in cardiovascular homeostasis to their potential as potent anticancer and anti-inflammatory agents, these structurally unique compounds present a rich landscape for therapeutic innovation. This technical guide provides a comprehensive overview of the biological activity of long-chain chiral epoxides, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Bioactivity of Long-Chain Chiral Epoxides

The biological effects of long-chain chiral epoxides are often potent and specific, as evidenced by their activity in a range of in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their efficacy in different biological contexts.

Table 1: Anticancer Activity of Epoxide-Containing Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Triptolide | Lung Cancer (A549) | Cytotoxicity | 0.01 - 0.1 | [1][2] |

| Triptolide | Pancreatic Cancer | Cytotoxicity | 0.02 - 0.05 | [1][2] |

| Triptolide | Acute Myeloid Leukemia (MV-4-11) | Cytotoxicity | ~0.005 | [3] |

| Triptolide | Acute Myeloid Leukemia (THP-1) | Cytotoxicity | ~0.01 | [3] |

| Oleoyl-Quercetin Hybrid 1 | Colorectal Cancer (HCT116) | Crystal Violet | 22.4 | [4] |

| Oleoyl-Quercetin Hybrid 2 | Colorectal Cancer (HCT116) | Crystal Violet | 0.34 | [4] |

| Sesquiterpene Lactone (Compound 3) | Non-Small Cell Lung Cancer (NCI-H460) | Proliferation | Not specified | [5] |

Table 2: Anti-Inflammatory Activity of Epoxides

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| Sesquiterpene Lactones | Human Polymorphonuclear Neutrophils | Chemotaxis Inhibition | 0.05 - 0.5 | [1] |

| Epoxyisoprostane-Derived Lactone | Macrophages | IL-6 and IL-12 Secretion Inhibition | Potent, specific value not provided | |

| Glycycoumarin (from Glycyrrhiza uralensis) | Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition | < 2 | [6] |

| Various Phenolic Compounds | RAW 264.7 Macrophages | NO Production Inhibition | 7.6 - 49.3 | [7] |

| Propolis Extracts | - | Albumin Denaturation Inhibition | Lower than Aspirin and Prednisolone | [8] |

Table 3: Cardiovascular Effects and Enzyme Inhibition by Long-Chain Epoxides

| Compound/Epoxide Class | Target/System | Parameter Measured | Value | Reference |

| Epoxyeicosatrienoic Acids (EETs) | Vasculature | Vasodilation | Potent, EC50 varies by isomer and vessel | [9] |

| sEH Inhibitor (Compound 28) | Soluble Epoxide Hydrolase (sEH) | Inhibition (IC50) | Good potency, specific value not provided | [10] |

| Various sEH Inhibitors | Soluble Epoxide Hydrolase (sEH) | Dissociation Constant (Kd) | Low nanomolar range | [11] |

| 4-phenylchalcone oxide | Epoxide Hydrolases | Inhibition | 20 µM (used concentration) | [12] |

Signaling Pathways of Long-Chain Chiral Epoxides

Long-chain chiral epoxides exert their biological effects through a variety of signaling pathways, often involving complex protein-protein interactions and downstream effector molecules. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified to date.

Epoxyeicosatrienoic Acid (EET) Signaling in the Vasculature

Epoxyeicosatrienoic acids (EETs) are potent signaling lipids that play a crucial role in regulating vascular tone and inflammation. They are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are primarily metabolized by soluble epoxide hydrolase (sEH).

Apoptosis Induction by the Anticancer Epoxide Triptolide

Triptolide, a diterpenoid epoxide, is a potent anticancer agent that induces apoptosis through multiple signaling pathways. One of its key mechanisms involves the inhibition of transcription and the activation of both intrinsic and extrinsic apoptotic cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of long-chain chiral epoxides.

General Workflow for Bioactive Epoxide Discovery

The discovery and development of novel bioactive epoxides typically follow a multi-step process, from initial synthesis to in vivo evaluation.

Determination of Soluble Epoxide Hydrolase (sEH) Activity

Principle: This protocol describes a fluorometric assay to measure the activity of soluble epoxide hydrolase (sEH) by monitoring the hydrolysis of a non-fluorescent epoxide substrate to a fluorescent product.

Materials:

-

sEH enzyme source (purified protein or cell lysate)

-

sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

sEH inhibitor (for specificity control, e.g., trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, t-AUCB)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the sEH enzyme in assay buffer.

-

To the wells of the 96-well plate, add 50 µL of the diluted enzyme or buffer (for blank).

-

For inhibitor control wells, pre-incubate the enzyme with the sEH inhibitor for 15 minutes at room temperature.

-

Prepare the substrate solution in assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) in kinetic mode for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

-

Specific sEH activity is determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.

Cytotoxicity Assay (IC50 Determination)

Principle: This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of an epoxide compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Long-chain chiral epoxide compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the epoxide compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-Inflammatory Activity: Measurement of TNF-α and IL-6 Production

Principle: This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with a long-chain epoxide.

Materials:

-

RAW 264.7 macrophage cells

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Long-chain chiral epoxide compound

-

TNF-α and IL-6 ELISA kits

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the epoxide compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentrations of TNF-α and IL-6 in each sample based on the standard curve.

-

Determine the percentage of inhibition of cytokine production for each concentration of the epoxide compound relative to the LPS-only control.

Apoptosis Detection: Caspase-3/7 Activation Assay

Principle: This protocol describes a fluorometric assay to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis, in cells treated with a long-chain epoxide.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Long-chain chiral epoxide compound

-

Caspase-3/7 assay kit (containing a fluorogenic substrate, e.g., Ac-DEVD-AFC)

-

Lysis buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat them with the epoxide compound or vehicle control for a time course determined by preliminary experiments.

-

Lyse the cells by adding the lysis buffer provided in the kit and incubate as recommended.

-

Prepare the caspase substrate solution according to the kit's instructions.

-

Add the substrate solution to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.

Apoptosis Detection: TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with a fluorescently labeled dUTP.

Materials:

-

Cells grown on coverslips or chamber slides

-

Long-chain chiral epoxide compound

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton X-100 in PBS (Permeabilization buffer)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTP)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Treat cells with the epoxide compound or vehicle control to induce apoptosis.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.

-

Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.

-

After incubation, stop the reaction and wash the cells.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the dUTP label) in the nucleus, co-localizing with the blue nuclear counterstain.

This guide provides a foundational understanding of the biological activities of long-chain chiral epoxides. The quantitative data, signaling pathways, and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and development of these promising therapeutic agents.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene from Polygonum barbatum disrupts mitochondrial membrane potential to induce apoptosis and inhibits metastasis by downregulating matrix metalloproteinase and osteopontin in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. biocatnet | Sequence Browser | Proteins [led.biocatnet.de]

An In-Depth Technical Guide to Asymmetric Epoxidation for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of chiral epoxides, which are versatile building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. The ability to introduce chirality with high fidelity at an early stage of a synthetic route is of paramount importance in drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile. This guide provides a comprehensive overview of three seminal methods in asymmetric epoxidation: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data on substrate scope, and mechanistic insights through pathway visualizations.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. This reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] A key advantage of this method is that the facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ligand used.[2]

Quantitative Data

The Sharpless-Katsuki epoxidation is effective for a wide range of allylic alcohols, consistently providing high yields and excellent enantioselectivity.[2][3]

| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | L-(+)-DET | 83.5 | 76.2[4] |

| (Z)-α-Phenylcinnamyl alcohol | (+)-DIPT | 95 | >98 |

| (E)-2-Hexen-1-ol | (+)-DIPT | 80 | 95 |

| (E)-3,7-Dimethyl-2,6-octadien-1-ol | (+)-DIPT | 85 | >95 |

| Cinnamyl alcohol | (+)-DIPT | 80 | 96 |

Experimental Protocol: Asymmetric Epoxidation of Geraniol[6]

Materials:

-

L-(+)-diethyl tartrate ((+)-DET) (800 mg, 3.88 mmol)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (960 µL, 921 mg, 3.24 mmol)

-

Dry dichloromethane (CH₂Cl₂) (11 mL)

-

Geraniol (500 mg, 3.24 mmol)

-

tert-Butyl hydroperoxide (TBHP) (1.2 mL, 6.6 mmol, 5.0–6.0 M solution in nonane)

-

Anhydrous conditions (nitrogen atmosphere)

Procedure:

-

To a 25-mL round-bottom flask, add L-(+)-diethyl tartrate, a magnetic stir bar, titanium(IV) isopropoxide, and 10 mL of dry dichloromethane under a nitrogen atmosphere.

-

Cool the flask in a -23 °C bath (CCl₄/dry ice) and stir for 5 minutes.

-

Add geraniol, dissolved in 1 mL of dry dichloromethane, to the mixture via syringe.

-

Slowly add tert-butyl hydroperoxide via syringe.

-

Allow the resulting solution to stir for 45 minutes at -23 °C.

-

Cap the flask and store it in a -20 °C freezer for at least 18 hours.

-

For work-up, add 6 mL of a 10% aqueous solution of tartaric acid to the reaction mixture and stir for 1 hour at room temperature.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Cycle

The catalytic cycle of the Sharpless-Katsuki epoxidation involves the formation of a dimeric titanium-tartrate complex. This complex coordinates both the allylic alcohol and the tert-butyl hydroperoxide, facilitating the directed transfer of an oxygen atom to the double bond.[5]

Caption: Catalytic cycle of the Sharpless-Katsuki epoxidation.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation, developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[1][6] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[7]

Quantitative Data

The Jacobsen-Katsuki epoxidation provides high enantioselectivity for a variety of alkene substrates.[6]

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-1-Phenylpropene | 64 | 86 |

| 1,2-Dihydronaphthalene | 80 | 92 |

| Indene | 90 | 88[8] |

| Styrene | 92 | 89[9] |

| (Z)-Stilbene | 75 | 52 |

Experimental Protocol: Asymmetric Epoxidation of Styrene[11]

Materials:

-

Styrene (0.17 mmol)

-

Jacobsen's Catalyst (1 mol%)

-

Sodium bicarbonate (NaHCO₃) (5% w/w aqueous solution)

-

Potassium persulfate (KHSO₅, as part of Oxone®) (0.17 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach and adjusting the pH to 11.3 with 1 M NaOH.

-

In a 50 mL Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's Catalyst (10 mol%) in 5 mL of dichloromethane.

-

Add the buffered bleach solution to the alkene solution and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash chromatography.

Catalytic Cycle

The proposed catalytic cycle for the Jacobsen-Katsuki epoxidation involves the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)-oxo species, which then acts as the active epoxidizing agent.[7]

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Shi Asymmetric Epoxidation

The Shi epoxidation, developed by Yian Shi in 1996, is a powerful organocatalytic method for the asymmetric epoxidation of a wide range of alkenes, including trans-disubstituted and trisubstituted olefins.[8][10] This reaction utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[11] A key feature of this method is its operational simplicity and the use of an environmentally benign oxidant.

Quantitative Data

The Shi epoxidation demonstrates high enantioselectivity across various alkene substitution patterns.[8]

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | >99 | 91 |

| trans-β-Methylstyrene | 95 | 92 |

| 1-Phenylcyclohexene | 90 | 94 |

| α-Methylstyrene | 85 | 87 |

| (E)-6-Dodecene | 88 | 90 |

Experimental Protocol: Asymmetric Epoxidation of trans-Stilbene[13]

Materials:

-

trans-Stilbene (47.6 mmol, 1.0 eq)

-

(-)-Shi ketone (1.0 eq)

-

Acetonitrile-dimethoxymethane solvent

-

50 mM Sodium tetraborate decahydrate and 400 µM EDTA-Na₂ solution in water

-

Tetrabutylammonium hydrogensulfate (0.2 eq)

-

Oxone® (2.0 eq)

-

Aqueous potassium carbonate (8.0 eq)

Procedure:

-

To a solution of trans-stilbene in acetonitrile-dimethoxymethane at 23 °C, add the (-)-Shi ketone, the sodium tetraborate/EDTA solution, and tetrabutylammonium hydrogensulfate in sequence.

-

Cool the reaction mixture to 0 °C.

-

Simultaneously add a solution of Oxone® and EDTA-Na₂ in water and the aqueous potassium carbonate solution dropwise over 1 hour using two separate addition funnels.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Warm the product mixture to 23 °C over 1 hour.

-

Dilute the mixture with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired epoxide (70% yield).[11]

Catalytic Cycle

The catalytic cycle of the Shi epoxidation proceeds through the in-situ generation of a chiral dioxirane from the ketone catalyst and Oxone®.[12] This dioxirane is the active epoxidizing species.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. odinity.com [odinity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [scielo.org.co]

- 10. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of (S)-Dodecyloxirane in Chiral Pool Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Dodecyloxirane, a chiral epoxide featuring a twelve-carbon aliphatic chain, represents a valuable and versatile building block in the realm of chiral pool synthesis. Its enantiopure nature, combined with the reactivity of the epoxide ring, allows for the stereospecific introduction of a long lipophilic chain, a common motif in a variety of biologically active molecules. This technical guide explores the synthesis of this compound, its key reactions, and its current and potential applications in the synthesis of complex chiral targets, with a focus on providing actionable experimental insights and quantitative data for researchers in the field.

Sourcing this compound: Asymmetric Synthesis Strategies

The utility of any chiral building block is predicated on its accessibility in high enantiopurity. For this compound, two primary strategies are employed for its synthesis: the enantioselective epoxidation of the corresponding alkene and the kinetic resolution of a racemic mixture.

1.1. Enantioselective Epoxidation of 1-Dodecene

The direct asymmetric epoxidation of 1-dodecene is a powerful method to generate this compound. Various catalytic systems have been developed for this transformation, with Jacobsen's catalyst being a prominent example for the epoxidation of unfunctionalized olefins.

1.2. Hydrolytic Kinetic Resolution (HKR) of Racemic Dodecyloxirane

A highly efficient and practical method for obtaining enantiopure terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers. This method utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One enantiomer is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess. This technique is amenable to large-scale synthesis, making it a key technology for accessing chiral epoxides for drug development.

Key Synthetic Transformations: The Versatility of the Epoxide Ring

The synthetic utility of this compound lies in the regioselective and stereospecific ring-opening of the epoxide by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack.

Under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon (C1), yielding a primary alcohol and a new C-Nu bond at the C2 position, preserving the (S)-stereocenter. This regioselectivity is a key feature in designing synthetic routes.

Applications in the Synthesis of Bioactive Molecules

While direct, documented syntheses starting from this compound are not extensively reported in publicly available literature, its potential as a chiral building block can be illustrated through its application in the synthesis of analogous structures, such as insect pheromones, and its potential role in the synthesis of complex lipids like sphingolipids and prostaglandins.

3.1. Case Study: Enantioselective Synthesis of Insect Pheromones

The synthesis of insect sex pheromones often requires high stereochemical purity, as different stereoisomers can have vastly different or even inhibitory biological activities. A relevant example is the synthesis of (2S,7S)-2,7-nonanediyl dibutyrate, the sex pheromone of the orange wheat blossom midge, Sitodiplosis mosellana. Although the original synthesis starts from (S)-propylene oxide, the methodology is directly applicable to this compound for the synthesis of long-chain pheromones.

The key step is the regioselective ring-opening of the chiral epoxide with an organometallic nucleophile, in this case, an alkynyllithium species. This reaction establishes one of the chiral centers of the final product.

Table 1: Quantitative Data for the Synthesis of a Pheromone Analogue from a Chiral Epoxide

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Epoxide Ring-Opening | (S)-Epoxide, 1-Pentynyllithium, THF, -78 °C to rt | (S)-alkynyl alcohol | 93 |

| 2 | Hydrogenation | H(_2), Pd/C, Ethyl Acetate | (S,S)-diol | 95 |

| 3 | Acylation | Butyric anhydride, Et(_3)N, DMAP, CH(_2)Cl(_2) | (S,S)-dibutyrate | 95 |

Data adapted from a representative synthesis of a pheromone stereoisomer.

Experimental Protocol: Representative Nucleophilic Ring-Opening of a Chiral Epoxide

The following protocol details the key ring-opening step, which can be adapted for this compound.

-

To a solution of 1-pentyne (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise.

-

The mixture is stirred at -78 °C for 30 minutes to form the lithium acetylide.

-

A solution of the (S)-epoxide (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired (S)-alkynyl alcohol.

3.2. Potential Application in Sphingolipid Synthesis

Sphingolipids are a class of lipids containing a backbone of sphingoid bases. The de novo synthesis of sphingolipids starts from the condensation of serine and palmitoyl-CoA. This compound could serve as a synthetic equivalent to a sphingoid base precursor, allowing for the construction of novel sphingolipid analogues with modified chain lengths for studying their biological roles in cell signaling and membrane structure. The ring-opening of this compound with a nitrogen nucleophile would be a key step in such a synthesis.

Below is a generalized workflow for the potential synthesis of a sphingolipid analogue using this compound.

The following diagram illustrates a simplified overview of the de novo sphingolipid biosynthesis pathway, highlighting where a synthetic analogue derived from this compound could potentially intersect.

3.3. Potential Application in Prostaglandin Analogue Synthesis

Prostaglandins are lipid autacoids derived from fatty acids that have a wide range of physiological effects. Their structures often contain a cyclopentane ring and two side chains. Chiral epoxides can be used to introduce one of these side chains with the correct stereochemistry. This compound could be utilized in the synthesis of prostaglandin analogues with a modified lower side chain, which could lead to compounds with altered biological activity profiles. The key transformation would involve the ring-opening of the epoxide with a suitable nucleophile, such as an organocuprate, which is a common method for introducing side chains in prostaglandin synthesis.

Conclusion

This compound is a potent chiral building block with significant potential in the stereoselective synthesis of complex, biologically active molecules. Its value is derived from the ability to introduce a long, enantiopure lipophilic chain through well-established and reliable epoxide ring-opening chemistry. While the full scope of its applications is still being explored, the methodologies presented in this guide, particularly those adapted from the synthesis of insect pheromones, provide a solid foundation for its use in constructing novel sphingolipid and prostaglandin analogues. For researchers in drug discovery and development, this compound offers a strategic tool for accessing new chemical space and developing next-generation therapeutics.

A Comprehensive Technical Guide to the Safe Handling of (S)-Dodecyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (S)-Dodecyloxirane, a crucial intermediate in various chemical syntheses. The following sections detail the compound's properties, associated hazards, and the necessary protocols to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as (S)-1,2-Epoxytetradecane, is a chiral epoxide. Its physical and chemical properties are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O | [1][2][3] |

| Molecular Weight | 212.37 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [5][6] |

| Density | 0.845 g/mL at 25 °C | [2] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [2] |

| Flash Point | >110 °C | [2][5] |

| Water Solubility | 130 μg/L at 20 °C | [2] |

| Vapor Pressure | 0.176 Pa at 25 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Statements: [4][7][8]

-

H319: Causes serious eye irritation.[8]

-

H410: Very toxic to aquatic life with long-lasting effects.[4]

Signal Word: Warning[4]

Hazard Pictograms:

-

Irritant (Exclamation Mark)

-

Environmentally Hazardous

Toxicological Data

Toxicological information for this compound is limited. The available data for similar compounds suggests potential for irritation. The high reactivity of the epoxide group is the primary source of its toxicological profile.

| Metric | Value | Species | Notes |

| LD50 (Oral) | 4150 mg/kg | Rat | Data for a related compound.[7] |

| Skin Irritation | Severe skin irritation | Human | [7] |

It is important to note that due to the high reactivity of the oxirane functional group, this class of compounds is generally treated with caution.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[4]

-

Use spark-proof tools and explosion-proof equipment.[7]

-

Take measures to prevent the buildup of electrostatic charge.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

-

Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7]

-

Store locked up.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent personal exposure.

-

Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required.[7][9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[7]

Caption: Personal Protective Equipment (PPE) workflow.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort persists.[7]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][11]

Caption: First aid response to exposure.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard and clean up the material safely.

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up:

Caption: Workflow for handling spills.

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4] Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

References

- 1. This compound | C14H28O | CID 15555199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Oxirane, dodecyl- (CAS 3234-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. (R)-(+)-1,2-Epoxytetradecane | C14H28O | CID 11769812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. chempoint.com [chempoint.com]

- 11. cosmobiousa.com [cosmobiousa.com]

Spectroscopic Analysis of (S)-Dodecyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane. Due to the limited availability of spectroscopic data specifically for the (S)-enantiomer, this document primarily presents data for the racemic mixture of 1,2-Epoxytetradecane. It is crucial to note that while the gross structural features will be identical, subtle differences in spectra may be observed when using chiral spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2-Epoxytetradecane.

Table 1: ¹H NMR Spectroscopic Data of 1,2-Epoxytetradecane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | m | 1H | Oxirane CH |

| ~2.7 | t | 1H | Oxirane CH₂ |

| ~2.4 | dd | 1H | Oxirane CH₂ |

| ~1.5 | m | 2H | CH₂ adjacent to oxirane |

| 1.2-1.4 | m | 20H | -(CH₂)₁₀- |

| 0.88 | t | 3H | -CH₃ |

Note: Data is for the racemic mixture. In the presence of a chiral shift reagent, splitting of the oxirane proton signals would be expected for the (S)- and (R)-enantiomers.

Table 2: ¹³C NMR Spectroscopic Data of 1,2-Epoxytetradecane

| Chemical Shift (δ) ppm | Assignment |

| ~52.4 | Oxirane CH |

| ~47.1 | Oxirane CH₂ |

| ~32.6 | CH₂ adjacent to oxirane |

| ~31.9 | -(CH₂)₁₀- |

| ~29.7 | -(CH₂)₁₀- |

| ~29.6 | -(CH₂)₁₀- |

| ~29.4 | -(CH₂)₁₀- |

| ~29.3 | -(CH₂)₁₀- |

| ~26.1 | -(CH₂)₁₀- |

| ~22.7 | -(CH₂)₁₀- |

| 14.1 | -CH₃ |

Note: Data is for the racemic mixture.

Table 3: Infrared (IR) Spectroscopic Data of 1,2-Epoxytetradecane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (alkane) |

| 2854 | Strong | C-H stretch (alkane) |

| 1466 | Medium | C-H bend (alkane) |

| 1250 | Medium | C-O stretch (epoxide, ring breathing) |

| 913 | Medium | Epoxide ring C-O symmetric stretch |

| 835 | Medium | Epoxide ring C-H bend |

Table 4: Mass Spectrometry (MS) Data of 1,2-Epoxytetradecane

| m/z | Relative Intensity (%) | Assignment |

| 212 | < 5 | [M]⁺ (Molecular Ion) |

| 183 | ~ 10 | [M - C₂H₅]⁺ |

| 111 | ~ 30 | [C₈H₁₅]⁺ |

| 97 | ~ 50 | [C₇H₁₃]⁺ |

| 83 | ~ 70 | [C₆H₁₁]⁺ |

| 71 | ~ 80 | [C₅H₁₁]⁺ |

| 57 | ~ 90 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 1,2-Epoxytetradecane (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

-

Chiral NMR Analysis: To distinguish between the (S) and (R) enantiomers, a chiral solvating agent or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. This induces diastereomeric interactions that can lead to the separation of signals for the enantiomers, particularly for the protons on and adjacent to the chiral center.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat 1,2-Epoxytetradecane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities and for controlled introduction into the ion source.

-

Ionization: Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The detector records the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a summary of the available spectroscopic data for dodecyloxirane and outlines the standard experimental procedures for their acquisition. For researchers focused on the specific stereochemistry of this compound, further analysis using chiral techniques is highly recommended to confirm enantiomeric purity and to observe any subtle stereospecific spectral differences.

(S)-Dodecyloxirane: A Technical Guide to its Physical Properties and Role in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Dodecyloxirane, a chiral epoxide, is a valuable building block in organic synthesis, particularly in the development of sophisticated drug delivery systems. Its long alkyl chain imparts hydrophobicity, making it an ideal monomer for creating amphiphilic block copolymers. These copolymers can self-assemble into nanostructures such as micelles, which are capable of encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability and enabling targeted delivery to specific tissues. This technical guide provides an in-depth overview of the physical properties of this compound and details a representative experimental workflow for its use in the synthesis of polymeric drug carriers.

Physical Properties of this compound

The physical properties of this compound are crucial for its application in polymer synthesis, influencing reaction kinetics and the characteristics of the resulting polymer. While data specific to the (S)-enantiomer is not always explicitly available, the properties of the racemic mixture, 1,2-epoxytetradecane, provide a very close approximation.

| Property | Value | Conditions |

| Boiling Point | 95-96 °C[1] | at 0.4 mmHg |

| 203-205 °F (~95-96 °C)[2] | at 0.4 mmHg | |

| Density | 0.845 g/mL[1] | at 25 °C |

| 0.847 g/mL | Not specified | |

| Molecular Weight | 212.37 g/mol | |

| Appearance | Clear, colorless liquid |

Experimental Protocols

The determination of the physical properties of this compound and its use in polymerization reactions require precise experimental techniques. Below are detailed methodologies for these procedures.

Determination of Boiling Point (Micro-distillation)

The boiling point of this compound at reduced pressure can be accurately determined using a micro-distillation apparatus.

Apparatus:

-

Hickman distillation head

-

Round-bottom flask (5-10 mL)

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump and pressure gauge

-

Cold trap

Procedure:

-

A small sample (1-2 mL) of this compound is placed in the round-bottom flask with a magnetic stir bar.

-

The Hickman distillation head and thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm leading to the collection well.

-

The apparatus is connected to a vacuum pump with a pressure gauge and a cold trap in line.

-

The system is evacuated to the desired pressure (e.g., 0.4 mmHg).

-

The sample is heated gently with stirring.

-

The temperature at which the liquid is observed to condense in the collection well of the Hickman head is recorded as the boiling point at that pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at 25 °C.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The filled pycnometer is again brought to thermal equilibrium at 25 °C in the water bath.

-